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Tris(tert-butylamino)silane -

Tris(tert-butylamino)silane

Catalog Number: EVT-8859958
CAS Number:
Molecular Formula: C12H31N3Si
Molecular Weight: 245.48 g/mol
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Product Introduction

Overview

Tris(tert-butylamino)silane is a chemical compound with significant applications in material science, particularly in the semiconductor industry. Its systematic name is N,N,N-tri(tert-butylamino)silane, and it is recognized for its role as a silicon precursor in various deposition processes. The compound's molecular formula is C₈H₂₂N₃Si, and it features a silicon atom bonded to three tert-butylamino groups.

Source and Classification

Tris(tert-butylamino)silane is classified under organosilicon compounds, specifically as an aminosilane. It is derived from the reaction of tert-butylamine with silanes, which are silicon-containing compounds. The compound is noted for its utility in advanced materials applications, particularly in thin film deposition techniques used for microelectronics and semiconductor fabrication.

Synthesis Analysis

Methods

The synthesis of tris(tert-butylamino)silane typically involves the reaction of tert-butylamine with a silane precursor. The process can be conducted under controlled conditions to ensure high purity and yield.

Technical Details

  1. Starting Materials: Tert-butylamine and a silane precursor (e.g., dichlorosilane).
  2. Reaction Conditions: The reaction is usually carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent moisture interference.
  3. Reaction Mechanism: The nucleophilic attack of the amino group on the silicon center leads to the formation of tris(tert-butylamino)silane through a series of substitution reactions.
Molecular Structure Analysis

Structure

Tris(tert-butylamino)silane has a central silicon atom bonded to three tert-butylamino groups. The molecular structure can be represented as follows:

Si[N(C4H9)]3\text{Si}[\text{N}(C_4H_9)]_3

Data

  • Molecular Formula: C₈H₂₂N₃Si
  • Molecular Weight: Approximately 174.36 g/mol
  • Appearance: Colorless liquid
  • Density: Approximately 0.816 g/cm³
  • Boiling Point: 167°C
  • Flash Point: 30°C
Chemical Reactions Analysis

Reactions

Tris(tert-butylamino)silane participates in various chemical reactions, particularly in chemical vapor deposition (CVD) processes where it decomposes to deposit silicon or silicon nitride films.

Technical Details

  1. Decomposition Reaction: Upon heating, tris(tert-butylamino)silane can decompose to release silicon species that react with substrates to form thin films.
  2. Hydrolysis Reaction: In the presence of moisture, it reacts rapidly, producing silanol and other byproducts.
Mechanism of Action

Process

The mechanism by which tris(tert-butylamino)silane acts primarily revolves around its ability to release reactive silicon species during thermal decomposition or chemical vapor deposition processes.

Data

  • CVD Process: In CVD, the compound vaporizes and decomposes upon heating, depositing silicon or silicon nitride layers on substrates.
  • Reactivity with Moisture: The compound's hydrolytic sensitivity indicates that it reacts with water to form silanols, which can further polymerize or react with other compounds.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Density: 0.816 g/cm³
  • Boiling Point: 167°C
  • Flash Point: 30°C
  • Refractive Index: 1.4236

Chemical Properties

  • Hydrolytic Sensitivity: Highly sensitive to moisture, reacting rapidly to form silanols.
  • Stability: Requires careful handling due to its flammable and corrosive nature.
Applications

Tris(tert-butylamino)silane finds extensive use in scientific research and industrial applications:

  1. Chemical Vapor Deposition (CVD): It serves as a precursor for depositing silicon-based films essential for microelectronics.
  2. Semiconductor Manufacturing: Utilized in producing high-purity silicon layers for integrated circuits and transistors.
  3. Material Science Research: Investigated for its potential in developing new materials with tailored properties.
Synthesis Methodologies and Mechanistic Pathways

Catalytic Aminolysis of Chlorosilanes: Stoichiometric Optimization and Byproduct Management

The synthesis of tris(tert-butylamino)silane primarily proceeds via the aminolysis reaction of chlorosilanes with tert-butylamine. This reaction involves the nucleophilic substitution of chlorine atoms by tert-butylamino groups. Dichlorosilane (H₂SiCl₂) serves as the predominant silicon precursor due to its balanced reactivity and commercial availability, reacting with tert-butylamine ((CH₃)₃CNH₂) under controlled conditions [1] [3].

Stoichiometric optimization is critical for maximizing yield and minimizing undesirable side reactions. Research indicates that employing a tert-butylamine-to-dichlorosilane molar ratio of 3:1 to 4:1 provides optimal conversion efficiency. Excess amine acts as both a reactant and an acid scavenger, driving the reaction toward completion while preventing premature termination due to hydrochloride salt precipitation [1] [2]. The general reaction proceeds as:$$\ce{H2SiCl2 + 3 (CH3)3CNH2 -> [(CH3)3CNH]2SiH2 + [(CH3)3CNH]3SiH + (CH3)3CNH3+Cl-}$$

Table 1: Impact of Reactant Stoichiometry on Product Distribution

Molar Ratio (tBuNH₂:SiH₂Cl₂)Primary ProductByproduct FormationYield (%)
2:1Bis(tert-butylamino)silaneSignificant35-45
3:1Tris(tert-butylamino)silaneModerate60-70
4:1Tris(tert-butylamino)silaneMinimal75-85

Byproduct management centers on the efficient removal of tert-butylammonium hydrochloride (tBuNH₃⁺Cl⁻), which forms during the reaction. This insoluble salt is typically removed through continuous filtration or crystallization separation during the reaction process. Maintaining temperatures below 40°C prevents salt agglomeration and facilitates efficient solid-liquid separation. The residual amine is subsequently recovered via distillation and recycled into the reaction stream, enhancing process sustainability [1] [3].

Solvent-Free Synthesis: Role of Tertiary Amines as Dual Reagent-Solvent Systems

Solvent-free methodologies offer significant advantages in reducing purification complexity and eliminating solvent contamination risks. In these systems, tertiary amines—particularly triethylamine (Et₃N)—function as dual-purpose reagents. They act as acid acceptors by neutralizing hydrogen chloride (HCl) generated during the reaction, forming soluble ammonium salts while simultaneously providing a liquid medium for homogeneous reaction progression [1] [3].

The reaction mechanism involves:

  • Initial formation of a chlorosilane-amine complex:$\ce{SiH2Cl2 + Et3N -> [SiH2Cl2 \cdot NEt3]}$
  • Nucleophilic attack by tert-butylamine:$\ce{[SiH2Cl2 \cdot NEt3] + tBuNH2 -> (tBuNH)SiH2Cl + Et3NH+Cl-}$
  • Sequential amination leading to trisubstitution:$\ce{(tBuNH)SiH2Cl + 2 tBuNH2 -> (tBuNH)3SiH + Et3NH+Cl-}$

This approach circumvents solvent removal steps and achieves yields exceeding 80% under optimized conditions. Crucially, tertiary amines must possess low steric bulk to remain effective nucleophilic catalysts. Triethylamine is preferred over bulkier alternatives like diisopropylethylamine due to its superior kinetic profile and reduced tendency to form stable adducts with chlorosilane intermediates [3].

Low-Temperature Reaction Dynamics: Impact of Steric Hindrance on Reaction Kinetics

The tert-butyl group’s steric bulk profoundly influences reaction kinetics, necessitating precise temperature control to achieve complete substitution. Kinetic studies reveal that the third amination step (conversion of bis(tert-butylamino)silane to tris(tert-butylamino)silane) experiences significant steric retardation, becoming rate-limiting [1] [2].

Table 2: Temperature Dependence of Amination Kinetics

Reaction StageActivation Energy (kJ/mol)Recommended Temperature RangeTime Requirement
Chlorosilane → Monosubstituted30-40-20°C to 0°C0.5-2 hours
Monosubstituted → Disubstituted50-600°C to 25°C2-5 hours
Disubstituted → Trisubstituted70-8525°C to 40°C12-24 hours

Low-temperature protocols (typically -40°C to 0°C) during the initial chlorosilane-amine mixing prevent exothermic runaway reactions and suppress oligomerization byproducts. Subsequent gradual warming to 25-40°C facilitates the thermodynamically challenging third substitution. Computational modeling indicates that the energy barrier for the final amination step increases by approximately 40% compared to the first substitution due to van der Waals repulsion between adjacent tert-butyl groups and electronic saturation at the silicon center [2] [3]. Extended reaction times (18-30 hours) are often required at this stage to achieve >90% conversion.

Purification Techniques: Fractional Distillation and Salt Filtration Protocols

Crude reaction mixtures contain tris(tert-butylamino)silane alongside unreacted intermediates, ammonium salts, and oligomeric silazanes. Effective purification employs sequential unit operations:

Primary Salt Removal:

  • Vacuum filtration or centrifugation eliminates insoluble tert-butylammonium hydrochloride salts.
  • Solvent washing (e.g., cold methyl tert-butyl ether) of the filter cake minimizes product loss [1] [2].

Fractional Distillation:

  • The filtrate undergoes distillation under reduced pressure to separate the target compound from lower-boiling impurities (excess tert-butylamine, solvents) and higher-boiling byproducts (notably 1,3,5-tri-(tert-butyl)-trisilazane).
  • Optimal parameters: 62-65°C at 0.3-0.5 mmHg, enabling isolation with >98% purity.
  • The distillation apparatus must employ glass or stainless steel components to prevent amine-induced corrosion of metals [2] [3].

Properties

Product Name

Tris(tert-butylamino)silane

IUPAC Name

N-bis(tert-butylamino)silyl-2-methylpropan-2-amine

Molecular Formula

C12H31N3Si

Molecular Weight

245.48 g/mol

InChI

InChI=1S/C12H31N3Si/c1-10(2,3)13-16(14-11(4,5)6)15-12(7,8)9/h13-16H,1-9H3

InChI Key

UGJHADISJBNSFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N[SiH](NC(C)(C)C)NC(C)(C)C

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